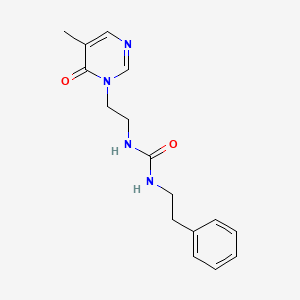
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea is a synthetic compound known for its versatile applications in the fields of chemistry, biology, and medicine. Its unique chemical structure makes it a significant subject of research, with potential implications in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea can be achieved through several synthetic routes. A common method involves the reaction of 5-methyl-6-oxopyrimidine with 2-bromoethylamine, followed by the coupling of the resultant intermediate with phenethyl isocyanate under controlled conditions.
Steps
Step 1: React 5-methyl-6-oxopyrimidine with 2-bromoethylamine in the presence of a base (such as potassium carbonate) in an aprotic solvent (like dimethyl sulfoxide, DMSO).
Step 2: The intermediate product is then reacted with phenethyl isocyanate in the presence of a catalyst (like triethylamine) to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the reaction conditions are optimized for large-scale production. This involves:
Use of continuous flow reactors to maintain consistent reaction conditions.
Employment of automated systems to monitor and adjust temperature, pH, and other critical parameters.
Implementation of purification processes such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Under oxidizing conditions, it can be transformed into corresponding oxides or N-oxides using reagents like m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction can yield derivatives with altered functional groups, typically employing reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution can be performed using nucleophiles such as alkoxides or amines, altering the substituent on the pyrimidine ring.
Oxidation: MCPBA in an aprotic solvent like dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium alkoxide in ethanol under reflux.
Oxidation products: N-oxides or pyrimidine ring-oxidized derivatives.
Reduction products: Alcohols, amines, or deoxygenated products.
Substitution products: Alkylated or aminated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound is used as a starting material for the synthesis of more complex organic molecules, serving as a key intermediate in various organic reactions.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor, affecting pathways critical to cell function and signaling.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, particularly in designing drugs targeting specific pathways.
Industry: Industrially, it is employed in the development of specialized materials and as a component in certain chemical formulations.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions influence cellular processes, leading to the desired therapeutic or biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
1-(2-(5-methyl-4-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea
1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(2-phenylethyl)urea
Uniqueness: What sets 1-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-phenethylurea apart from similar compounds is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, making it a valuable compound for various applications.
Voilà, your article on this compound! Any other deep dives you're curious about?
Propriétés
IUPAC Name |
1-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13-11-17-12-20(15(13)21)10-9-19-16(22)18-8-7-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJUFEJZSGVLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-OXO-4-PHENYLBUTANAMIDE](/img/structure/B2784424.png)
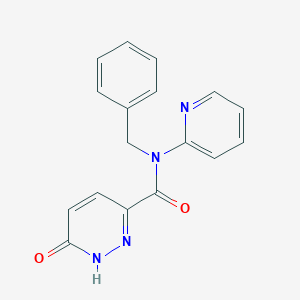
![3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2784429.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)
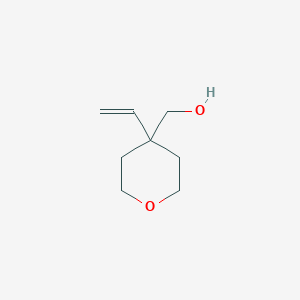
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2784434.png)
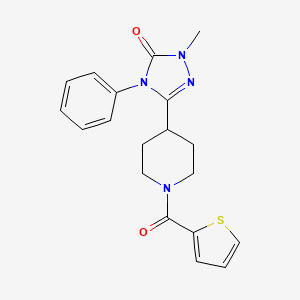
![2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2784436.png)

![1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2784438.png)
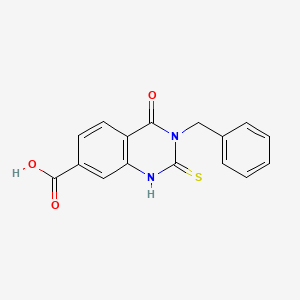

![N-cyclohexyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2784447.png)
